Cas no 74401-04-0 (N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE)

N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE Chemical and Physical Properties
Names and Identifiers
-
- N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE
- CROSSLINKER 114
- 4-(4-Formylstyryl)-1-methylpyridin-1-ium methyl sulfate
- EC 418-240-3
- SCHEMBL20298611
- 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde;methyl sulfate
- 74401-04-0
-
- Inchi: InChI=1S/C15H14NO.CH4O4S/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1/b3-2+;
- InChI Key: HQMZBKRNRWIDME-SQQVDAMQSA-M
- SMILES: C[N+]1=CC=C(/C=C/C2=CC=C(C=C2)C=O)C=C1.COS(=O)(=O)[O-]
Computed Properties
- Exact Mass: 335.08300
- Monoisotopic Mass: 335.08274382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 1.5
- Surface Charge: 0
Experimental Properties
- Color/Form: Yellow or yellowish brown powder
- PSA: 95.76000
- LogP: 2.66780
- Solubility: Not determined.
N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE Security Information
- Hazard Category Code: 43-52/53
- Safety Instruction: S22; S24; S37; S61
-
Hazardous Material Identification:
- Risk Phrases:R43; R52/53
N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
City Chemical | 2173CC-25GM |
N-Methyl-4-(p-formylstyryl)pyridinium Methylsulfate |
74401-04-0 | 90% | 25gm |
$247.67 | 2023-09-19 |
N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE Related Literature
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE
Professional Introduction to N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE (CAS No. 74401-04-0)
N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This compound, identified by its CAS number 74401-04-0, is a derivative of pyridine and features a unique structural configuration that makes it particularly valuable for various applications in drug development and molecular imaging.
The molecular structure of N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE consists of a pyridine ring substituted with a p-formylstyryl group and a methylsulfate moiety. This arrangement imparts distinct chemical properties that are highly useful in synthetic chemistry and bioorganic applications. The presence of the formyl group (CHO) allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in the use of this compound for its potential applications in medicinal chemistry. The pyridine core is a common scaffold in many bioactive molecules, and modifications to this core can lead to novel pharmacophores with enhanced biological activity. Research has demonstrated that derivatives of pyridine can exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
One of the most compelling aspects of N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE is its utility as a building block in the synthesis of more complex drug candidates. The formyl group can be easily converted into other functional groups such as alcohols, amines, or carboxylic acids through standard organic transformations. This flexibility makes it an attractive choice for medicinal chemists who are seeking to develop new therapeutic agents.
Furthermore, the methylsulfate group in the compound's structure contributes to its solubility in both polar and nonpolar solvents, which is advantageous for formulating drug candidates that require compatibility with various delivery systems. This property has been explored in studies aimed at developing novel drug formulations, including liquid formulations and mucoadhesive systems.
Recent studies have also highlighted the potential of N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE in the field of molecular imaging. The compound's ability to undergo photochemical reactions makes it suitable for use as a fluorescent probe or label in biological assays. Researchers have utilized this compound to study protein-protein interactions, cellular signaling pathways, and other dynamic processes within living cells. The high photostability and bright fluorescence emission of this compound make it an excellent tool for such applications.
The synthesis of N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE involves several key steps that require precise control over reaction conditions. The starting materials typically include 4-vinylpyridine and methyl iodide, which are reacted under controlled conditions to form the pyridinium salt intermediate. This intermediate is then treated with sulfuric acid to yield the final product. The synthesis process has been optimized to ensure high yield and purity, making it suitable for industrial-scale production.
In conclusion, N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE (CAS No. 74401-04-0) is a multifunctional compound with significant potential in pharmaceutical research and chemical biology. Its unique structural features make it valuable for drug development, molecular imaging, and synthetic chemistry applications. As research continues to uncover new uses for this compound, its importance in the chemical and pharmaceutical industries is likely to grow even further.
74401-04-0 (N-METHYL-4-(P-FORMYLSTYRYL)PYRIDINIUM METHYLSULFATE) Related Products
- 7659-65-6(azepan-3-ol)
- 2034206-39-6(3-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 1361681-26-6(3-(2,5-Dichlorophenyl)-5-fluoropicolinic acid)
- 1594061-73-0(1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene)
- 1804848-58-5(Ethyl 5-bromomethyl-2-cyano-3-(difluoromethyl)phenylacetate)
- 1805921-64-5(3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)
- 1806922-79-1(Ethyl 4-bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetate)
- 2411333-57-6((2E)-N-(6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-4-(dimethylamino)-N-methylbut-2-enamide)
- 1807201-08-6(5-Cyano-2-ethyl-3-hydroxybenzoic acid)
- 441290-26-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylbenzamide)
